molecular formula C9H9NO2S2 B14351254 Benzothiazole, ((methoxymethyl)thio)-, 3-oxide CAS No. 91384-87-1

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide

Katalognummer: B14351254
CAS-Nummer: 91384-87-1
Molekulargewicht: 227.3 g/mol
InChI-Schlüssel: LGVPCXSTXFRLIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methoxymethylthio group and the 3-oxide functionality makes this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including benzothiazole, ((methoxymethyl)thio)-, 3-oxide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using environmentally friendly and cost-effective processes. These methods may include:

Analyse Chemischer Reaktionen

Types of Reactions

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

Benzothiazole, ((methoxymethyl)thio)-, 3-oxide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of benzothiazole, ((methoxymethyl)thio)-, 3-oxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzothiazole, ((methoxymethyl)thio)-, 3-oxide include:

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Methylbenzothiazole

Uniqueness

This compound is unique due to the presence of the methoxymethylthio group and the 3-oxide functionality. These structural features confer distinct chemical reactivity and potential biological activities compared to other benzothiazole derivatives .

Eigenschaften

CAS-Nummer

91384-87-1

Molekularformel

C9H9NO2S2

Molekulargewicht

227.3 g/mol

IUPAC-Name

2-(methoxymethylsulfanyl)-3-oxido-1,3-benzothiazol-3-ium

InChI

InChI=1S/C9H9NO2S2/c1-12-6-13-9-10(11)7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3

InChI-Schlüssel

LGVPCXSTXFRLIP-UHFFFAOYSA-N

Kanonische SMILES

COCSC1=[N+](C2=CC=CC=C2S1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.